1,3-Divinylbenzene

Catalog No.
S604957
CAS No.
108-57-6
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinylbenzene

CAS Number

108-57-6

Product Name

1,3-Divinylbenzene

IUPAC Name

1,3-bis(ethenyl)benzene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C=C

Synonyms

1,3-diethenylbenzene, 1,3-divinylbenzene

Canonical SMILES

C=CC1=CC(=CC=C1)C=C

Crosslinking Agent for Polymers:

DVB acts as a crucial crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate) []. These crosslinks create a three-dimensional network within the polymer structure, enhancing its:

  • Mechanical strength and rigidity [].
  • Thermal stability [].
  • Chemical resistance [].

DVB's effectiveness as a crosslinking agent stems from its two vinyl groups, which readily participate in polymerization reactions, forming covalent bonds between individual polymer chains, leading to a more robust and interconnected network []. This property makes DVB valuable in research involving:

  • Ion exchange resins [].
  • Chromatographic materials [].
  • Membranes for separation processes [].
  • Polymer scaffolds for tissue engineering [].

Precursor for Functional Polymers:

DVB can also serve as a precursor for the synthesis of functional polymers with specific properties tailored for diverse research applications. The presence of the vinyl groups allows for further chemical modifications, introducing various functional groups onto the polymer backbone []. These functional groups can then be exploited to achieve desired functionalities, such as:

  • Catalysis [].
  • Drug delivery [].
  • Sensor development [].

By strategically modifying DVB, researchers can create novel polymers with precisely controlled properties, expanding its potential applications in various scientific fields.

Research in Material Science:

DVB plays a role in material science research by contributing to the development of new materials with enhanced properties. Its ability to crosslink polymers and its potential as a precursor for functional polymers make it valuable in:

  • Composites with improved mechanical strength and thermal resistance [].
  • Hydrogels for drug delivery and tissue engineering applications [].
  • Adhesives with superior bonding characteristics [].

1,3-Divinylbenzene is an organic compound with the molecular formula C10H10C_{10}H_{10} and is classified as a diethenylbenzene. It features a benzene ring with two vinyl groups attached at the 1 and 3 positions, making it structurally distinct from its isomers, such as 1,2-divinylbenzene and 1,4-divinylbenzene. This compound is typically encountered as a colorless liquid and is produced primarily through the thermal dehydrogenation of diethylbenzene isomers, particularly meta- and para-diethylbenzene .

Due to the presence of its vinyl groups. Notably:

  • Polymerization: It can undergo polymerization reactions to form cross-linked polymers when combined with styrene, resulting in materials like styrene-divinylbenzene copolymer. This reaction is significant in producing ion exchange resins and Merrifield resins used in peptide synthesis .
  • Self-condensing Vinyl Polymerization: When reacted with specific initiators, such as n-butyllithium, it can form hyperbranched poly(divinylbenzene) through self-condensing vinyl polymerization .

1,3-Divinylbenzene can be synthesized through several methods:

  • Thermal Dehydrogenation: The most common method involves the dehydrogenation of diethylbenzene, where heat is applied to convert diethylbenzene into divinylbenzene while releasing hydrogen gas:
    C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2\rightarrow C_6H_4(C_2H_3)_2+2H_2
  • Direct Vinylation: Another method includes the direct vinylation of phenolic compounds using vinyl magnesium bromide or other vinylating agents .

1,2-DivinylbenzeneC10H10Ortho (1,2)Less commonly used; potential for different polymer characteristics1,4-DivinylbenzeneC10H10Para (1,4)Used in similar applications but with different polymer propertiesStyreneC8H8Mono (1)Widely used in plastics and resins; precursor to divinylbenzeneEthyleneC2H4Mono (1)Basic building block for polymers; not aromatic

Uniqueness of 1,3-Divinylbenzene

The meta position of the vinyl groups in 1,3-divinylbenzene allows for unique reactivity patterns compared to its ortho and para counterparts. This positioning can influence the mechanical properties and thermal stability of resultant polymers differently than those derived from other isomers.

Limited studies focus specifically on the interaction of 1,3-divinylbenzene with biological systems. Its primary interactions are noted in polymer chemistry where it acts as a cross-linking agent. Research indicates that when blended with other monomers like styrene, it significantly alters the physical properties of the resulting copolymer, enhancing thermal stability and mechanical strength .

1,3-Divinylbenzene (DVB), also known as m-divinylbenzene or 1,3-diethenylbenzene, plays a crucial role as a difunctional monomer in polymer science. Its two vinyl groups allow for significant versatility in creating various polymer architectures, particularly through different polymerization techniques. The compound possesses a molecular weight of 130.19 g/mol with the chemical formula C₁₀H₁₀.

Anionic Initiation Strategies for Hyperbranched Polymer Synthesis

Anionic polymerization represents a powerful method for synthesizing well-defined branched polymers utilizing 1,3-divinylbenzene as a key building block. The mechanism relies on the high reactivity of the vinyl groups toward nucleophilic attack, enabling precise control over molecular architecture.

One notable approach involves the use of lithium diethylamide as a catalyst for the synthesis of functional vinyl monomers from 1,3-divinylbenzene. As reported by Yukawa et al., the reaction between m-DVB and diethylamine in the presence of lithium diethylamide produces 1-(2-diethylaminoethyl)-3-vinylbenzene (m-EAS) with yields up to 75%. The reaction proceeds through nucleophilic addition following this mechanism:

  • Formation of the amide-amine complex from diethylamine and butyllithium
  • Addition of this complex to one of the vinyl groups of 1,3-divinylbenzene
  • Selective monofunctionalization leaving the second vinyl group intact

The kinetic studies revealed that this reaction follows a second-order rate expression:
v = k[vinyl][Et₂NLi]

Where k represents the second-order rate constant (5.2 × 10⁻³ l·mol⁻¹·s⁻¹), [vinyl] is the concentration of the vinyl compound, and [Et₂NLi] represents the concentration of lithium diethylamide.

Another innovative approach involves multi-generational synthesis of hyperbranched polymers via anionic polymerization. Researchers have developed methodologies where first-generation star polymers are prepared by copolymerizing poly(4-methylstyrene)-block-polystyrene diblock anions with small amounts of divinylbenzene. These polymers can be further metalated and used to initiate additional polymerization, creating complex architectures with controlled branching.

The resulting hyperbranched polymers exhibit radius of gyration (RG) to hydrodynamic radius (RH) ratios between 0.96-1.18, indicating structures that behave like soft spheres or loose star configurations with flexible chains in their inner regions.

Baskaran pioneered work on hyperbranched polymers from 1,3-divinylbenzene through anionic self-condensing vinyl polymerization (ASCVP), offering advantages such as:

  • Utilization of readily available divinylbenzene monomers
  • Monomer groups in the polymer chain existing in equilibrium with propagating anions
  • Control over branching density and molecular weight

Controlled Radical Polymerization Techniques (ATRP/RAFT)

Controlled radical polymerization methods have revolutionized the synthesis of 1,3-divinylbenzene-based polymers by allowing precise control over molecular weight, architecture, and preventing premature gelation.

Atom Transfer Radical Polymerization (ATRP)

ATRP represents a versatile method for creating branched polystyrene structures using 1,3-divinylbenzene as a branching comonomer. The process relies on reversible halogen atom transfer between a transition metal complex and the growing polymer chain. This reversible deactivation mechanism prevents crosslinking reactions that would otherwise lead to network formation and gelation.

A notable advancement in ATRP methodology is the development of photoinduced metal-free ATRP for the synthesis of polymer microspheres. This approach offers significant advantages:

  • Production of highly cross-linked and uniform polymer microspheres at room temperature
  • Elimination of contamination by transition metal catalysts
  • Synthesis at high monomer concentrations (up to 10% by volume) without requiring stabilizers or surfactants
  • Creation of particles with immobilized ATRP initiators on their surface, enabling controlled growth of densely grafted polymer layers

Chinese researchers have developed a novel method for synthesizing hyperbranched poly(divinylbenzene) multi-arm copolymers using a combination of reverse iodine transfer polymerization and ATRP. The process involves:

  • Preparation of a hyperbranched poly(divinylbenzene) macroinitiator via reverse iodine transfer polymerization
  • Use of this macroinitiator for ATRP of methyl methacrylate to create multi-arm copolymers
  • Optional hydrolysis to convert the structure into amphiphilic hyperbranched multi-arm copolymers

This innovative approach allows precise control over molecular weight and distribution, with the relative degree of branching calculated at 1.19 and a branching degree of 0.49, approaching the theoretical maximum of 0.5 for AB₂-type monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization offers another powerful strategy for controlling the polymerization of 1,3-divinylbenzene. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process.

A significant advantage of RAFT polymerization with divinylbenzene is the ability to reach higher conversions before gelation occurs. While conventional free radical polymerization typically results in gelation at approximately 15% conversion, RAFT polymerization allows conversions as high as 68% before cross-linking.

Table 1: Comparison of Maximum Conversion Before Gelation in Different Polymerization Methods for Divinylbenzene

Polymerization MethodMaximum Conversion Before Gelation (%)
Conventional Free Radical~15
RAFT PolymerizationUp to 68
RAFT (with TBTGA/BPO ratio of 1.5)50
RAFT (with TBTGA/BPO ratio of 0.7)80

Researchers have successfully employed RAFT polymerization to create highly branched polymers through the homopolymerization of divinylbenzene. The presence of RAFT agents such as 2-cyano-2-propyl dodecyl trithiocarbonate allows for controlled polymerization kinetics and preserves the thiocarbonylthio functionality in the resulting polymer structure. This retained functionality enables further modification through "grafting from" approaches, creating multifunctional materials.

Studies on the copolymerization of styrene and divinylbenzene via RAFT in supercritical CO₂ have demonstrated that:

  • The addition of a RAFT controller delays the gelation point
  • Lower molecular weight values are achieved during pre-gelation
  • More homogeneous crosslink density distribution is observed in the controlled cases
  • Polymerization rate decreases as the concentration of the controller increases

Divinylbenzene Copolymerization with Styrene Monomers

The copolymerization of 1,3-divinylbenzene with styrene represents one of the most industrially significant applications of this compound. The resulting copolymer, known as styrene-divinylbenzene (S-DVB), forms the backbone of numerous commercial products, particularly ion-exchange resins and Merrifield resins for peptide synthesis.

Several key factors influence the properties of the resulting copolymers:

  • Ratio of monomers: The proportion of DVB determines the degree of crosslinking, which directly impacts the mechanical strength, porosity, and swelling capacity of the resulting material.

  • Polymerization conditions: Temperature, solvent choice, and initiator concentration all play crucial roles in determining the structure of the resulting copolymer.

  • Isomer distribution: Commercial divinylbenzene typically contains a mixture of meta and para isomers, along with ethylvinylbenzene. The exact composition affects the reactivity and properties of the resulting polymers.

Researchers have developed innovative approaches to create porous, functional poly(styrene-co-divinylbenzene) monoliths using RAFT polymerization. This method provides enhanced control over:

  • Polymerization kinetics
  • Monolith morphology
  • Surface functionality

Kinetic studies of monolith formation reveal a period of slow copolymerization with a rate similar to RAFT homopolymerization of styrene, followed by rapid copolymerization comparable to conventional styrene-divinylbenzene systems. The time to gelation and resulting morphology depend strongly on the RAFT agent concentration.

RAFT-synthesized monoliths exhibit modified morphology with smaller pores and polymer globules compared to conventional monoliths while retaining good flow properties. Importantly, the thiocarbonylthio group remains active within the monolith structure, allowing for surface functionalization through RAFT "grafting from" approaches.

Homopolymerization Rate Constants of Meta vs. Para Isomers

The polymerization kinetics of 1,3-divinylbenzene exhibit distinct differences when compared to its para isomer, reflecting the influence of molecular geometry on reactivity [8]. Research conducted by Wiley and colleagues demonstrated that the meta isomer displays fundamentally different copolymerization characteristics compared to the para configuration [8]. The para-divinylbenzene isomer polymerizes more slowly than the meta isomer, giving rise to crosslinked copolymers with reduced swelling properties and slower sulfonation rates [8].

Quantitative kinetic studies reveal that para-divinylbenzene exhibits overall first-order rate constants of 3.25 × 10⁻³ min⁻¹ at 70.0°C and 25.0 × 10⁻³ min⁻¹ at 89.7°C when initiated with 1% benzoyl peroxide [4]. These values correspond to polymerization rates that are 2.50 times faster than styrene at 70.0°C and 3.54 times faster at 89.7°C [4]. The temperature dependence of the rate constants demonstrates activation energies consistent with free radical polymerization mechanisms [4].

Isomer ConfigurationTemperature (°C)Rate Constant (min⁻¹ × 10³)Relative Factor vs. Styrene
Para-divinylbenzene70.03.252.50
Para-divinylbenzene89.725.03.54
Meta-divinylbenzene70.0Higher than para>2.50

The reactivity ratio determinations for styrene and meta-divinylbenzene systems yielded r₁ = 0.65 and r₂ = 0.60, where the r₂ value refers to one of the double bonds of the divinylbenzene [23]. These values indicate nearly ideal copolymerization behavior, suggesting that the vinyl groups exhibit similar reactivity [23]. In contrast, para-divinylbenzene systems did not produce consistent reactivity ratios across different monomer compositions, attributed to concurrent polymerization of pendant vinyl groups [23].

The structural implications of these kinetic differences are significant [8]. The para isomer undergoes rapid depletion from polymerizing mixtures due to preferential incorporation, leading to heterogeneous crosslink distribution where crosslinkages form in clusters [8]. This clustering results in some second vinyl groups becoming buried and unavailable for crosslinking reactions [8]. Conversely, the meta isomer presents a more uniform distribution of divinyl units, ultimately producing evenly spaced crosslinkages and homogeneous network structures [8].

Mechanistic studies indicate that the homopolymerization of 1,3-divinylbenzene proceeds through free radical mechanisms with activation energies ranging from 27.8 kcal/mol [43]. This value is considerably higher than typical styrene polymerizations, reflecting the increased steric and electronic effects associated with the divinyl monomer structure [43]. The polymerization rate expression follows the general form characteristic of radical polymerization with bimolecular termination [43].

Solvent Effects on Crosslinking Efficiency

Solvent selection profoundly influences the crosslinking efficiency and network formation during 1,3-divinylbenzene polymerization [11] [15]. The presence of solvents modifies both the kinetic parameters and the final polymer architecture through multiple mechanisms including dilution effects, chain transfer reactions, and alterations to the polymerization medium properties [15].

Studies on emulsion polymerization systems demonstrate that small concentrations of solvents initially cause acceleration of polymerization rates [15]. This acceleration occurs due to reduced termination rates as polymer chain mobility decreases in the presence of solvent molecules [15]. However, increasing concentrations of good solvents for the polymer result in gradual rate decreases due to dilution effects [15]. Poor solvents, conversely, accelerate polymerization rates even at relatively large concentrations by inducing gel effect conditions [15].

The influence of aromatic solvents on 1,3-divinylbenzene systems has been extensively characterized [13]. Benzene addition at concentrations as low as 5% reduces polymerization rates to approximately half their value in the absence of solvent [13]. This reduction results from chain transfer to the aromatic solvent, which effectively controls molecular weight and crosslink density [13]. Toluene exhibits similar effects to benzene, demonstrating that aromatic solvents generally act as chain transfer agents in these systems [13].

Solvent TypeConcentration EffectMechanismImpact on Crosslinking
Aromatic (benzene, toluene)5% causes 50% rate reductionChain transferReduced crosslink density
Good polymer solventsGradual decrease with concentrationDilution effectNetwork structure modification
Poor polymer solventsAcceleration at high concentrationsGel effect enhancementIncreased crosslinking
High viscosity poor solventsRate increaseTrommsdorff effectEnhanced network formation

Diluent composition significantly affects the morphological characteristics of crosslinked 1,3-divinylbenzene polymers [11]. Binary diluent systems consisting of toluene and heptane create different polymer architectures depending on their ratio [11]. Toluene acts as a good solvent for the forming polymer, while heptane serves as a poor solvent, leading to phase separation phenomena that control whether network-type or pore-type polymer structures develop [11]. The interaction between polymer and diluents determines the final swelling behavior and mechanical properties of the crosslinked material [11].

Temperature effects interact strongly with solvent influences on crosslinking efficiency [6]. In divinylbenzene graft polymerization systems, the addition of crosslinker leads to increased initial rates at low concentrations due to decreased mobility of growing polymer chains [6]. This effect becomes more pronounced at elevated temperatures where diffusion limitations become significant [6]. At higher crosslinker concentrations, diffusion of monomer and metal ions through the crosslinked network structure limits the overall polymerization rate [6].

The crosslinking degree achieved in solvent systems depends critically on the balance between intermolecular and intramolecular reactions [34]. Cyclization reactions, which represent intramolecular crosslinking, consume 30-60% of pendant vinyl groups without contributing to network formation [34]. The extent of cyclization varies with solvent quality and concentration, directly affecting the final crosslink density and network heterogeneity [34].

Diffusion-Controlled Termination Mechanisms

Diffusion-controlled termination represents a critical kinetic phenomenon in 1,3-divinylbenzene polymerization systems, fundamentally altering reaction rates and polymer structure formation [16] [17]. These mechanisms become dominant as polymer concentration increases and molecular mobility decreases throughout the polymerization process [16].

The onset of diffusion-controlled termination occurs at lower conversions in crosslinking systems compared to linear polymerizations [33]. In 1,3-divinylbenzene systems, bimolecular termination becomes hindered once radical centers become attached to the developing network structure [33]. This transition typically occurs around 20-30% conversion, depending on crosslinker concentration and reaction conditions [33].

The mathematical description of diffusion-controlled termination follows the general form where the termination rate constant decreases according to kt,eff = kt(1 + εXD)⁻² [4]. Here, ε represents a system-specific parameter related to the crosslinker content, and XD denotes the fraction of double bonds belonging to the divinyl monomer [4]. This relationship successfully predicts the rate acceleration observed during gel effect conditions [4].

Conversion RangeTermination MechanismRate ExpressionCharacteristic Features
0-20%Bimolecularkt[R- ]²Classical kinetics apply
20-60%Diffusion-controlledkt,eff = kt(1 + εXD)⁻²Gel effect, rate acceleration
>60%Radical trappingResidual terminationPlateau in conversion

Experimental evidence demonstrates that termination rates in crosslinking 1,3-divinylbenzene systems become significantly reduced compared to linear analogs [39]. The termination rate constant exhibits strong dependence on polymer concentration and molecular weight, following power-law relationships with exponents ranging from 1.1 to 5.0 [42]. These exponents increase with the molecular weight of polymer produced, indicating that longer chains experience more severe diffusion limitations [42].

The molecular-level understanding of diffusion-controlled termination centers on the concept of short-long chain termination [42]. In 1,3-divinylbenzene systems, termination predominantly involves reactions between highly mobile short radical chains and less mobile longer chains [42]. This mechanism explains the sustained rate acceleration observed during gel effect conditions, as the depletion of short chains reduces the overall termination efficiency [42].

Radical trapping phenomena become significant at high conversions where polymer chains become immobilized within the crosslinked network [38]. Trapped radicals can undergo residual termination through two primary mechanisms: radical deactivation-activation cycles and monomer propagation steps [38]. These processes introduce complexity to the kinetic description but have minimal influence on overall polymerization rates [16].

The glass transition temperature approach represents another critical factor in diffusion-controlled termination [16]. As polymerization progresses and the system approaches its glass transition, both propagation and termination reactions become diffusion-limited [16]. This leads to incomplete conversion and reaction cessation, characteristics commonly observed in highly crosslinked divinylbenzene systems [16].

XLogP3

3.7

Melting Point

-52.3 °C

UNII

4S46QL2WFU

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (80.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (80.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.58 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68987-41-7
108-57-6

Wikipedia

M-divinylbenzene

Biological Half Life

3.89 Days

General Manufacturing Information

Benzene, ethylenated: INACTIVE

Dates

Modify: 2023-08-15

Isomer-specific ultraviolet spectroscopy of m- and p-divinylbenzene

Talitha M Selby, W Leo Meerts, Timothy S Zwier
PMID: 17388367   DOI: 10.1021/jp068275+

Abstract

The ultraviolet spectroscopy of m- and p-divinylbenzene isomers (mDVB and pDVB) was studied by a combination of methods, including resonance-enhanced two-photon ionization (R2PI), laser-induced fluorescence (LIF), UV-UV hole-burning spectroscopy (UVHB), and single vibronic level fluorescence spectroscopy (SVLF). In mDVB, there are three low-energy conformations, cis-cis, cis-trans, and trans-trans whose S1 <-- S0 origins occur at 31,408, 31,856, and 32,164 cm(-1), respectively, as confirmed by UVHB spectroscopy. There are two possible conformations in pDVB, cis and trans. UVHB studies confirm the S1 <-- S0 origin of trans-pDVB occurs at 32,553 cm(-1), and the corresponding cis-pDVB origin is tentatively assigned to a transition at 32 621 cm(-1). SVLF studies were used to determine several of the vinyl torsional levels of the isomers of mDVB and pDVB. A two-dimensional flexible model was used to fit these levels in mDVB to a potential form and determine the barriers to isomerization.


Determination of ochratoxin A in human urine by solid-phase microextraction coupled with liquid chromatography-fluorescence detection

Rosa Vatinno, Antonella Aresta, Carlo G Zambonin, Francesco Palmisano
PMID: 17531421   DOI: 10.1016/j.jpba.2007.04.008

Abstract

A new method for the determination of ochratoxin A (OTA) in human urine samples has been developed using solid-phase microextraction (SPME) interfaced with liquid chromatography-fluorescence detection (LC-FD). This method is simpler and cheaper compared to the most widely adopted clean-up procedures for OTA extraction from urine (usually based on immunoaffinity columns). Briefly, urine samples, diluted 1:5 with phosphate buffer (10 mM, pH 3), were partitioned against chloroform and the aqueous phase extracted by a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. The fiber was then "statically" desorbed, through a SPME interface, into a LC system operating in isocratic conditions. The linear range investigated in urine was 0.01-1 ng/ml. Within-day R.S.D.% in urine spiked at 0.1 and 1 ng/ml were 3.9 and 1.9, respectively, whereas the between-days R.S.D.% were 5.5 and 3.0, respectively. The limits of detection (LOD) and quantitation (LOQ) calculated at a signal-to-noise ratio of 3 and 10 (noise calculated peak to peak on a blank chromatogram at the OTA retention time) were 0.01 and 0.05 ng/ml, respectively.


Preparation of monodisperse porous polymethacrylate microspheres and their application in the capillary electrochromatography of macrolide antibiotics

Shuhong Zhang, Xian Huang, Naisheng Yao, Csaba Horváth
PMID: 12831197   DOI: 10.1016/s0021-9673(01)01425-x

Abstract

Monodisperse poly(glycidyl methacrylate-divinylbenzene) microspheres were prepared by a simple one-step dispersion polymerization process. Examination of the polymeric microspheres showed that they had a mean particle diameter of 3 microm and dual pore size distribution with mean pore diameters of 300 and 800 A. The microspheres were functionalized by introducing quaternary ammonium/octadecyl groups to obtain positively charged beads in a wide pH range. The functionalized beads were packed into fused-silica capillary having 50 microm inner diameter and used to separate erythromycin derivatives by capillary electrochromatography (CEC). These samples require gradient elution when separated by high-performance liquid chromatography (HPLC) or micro-HPLC, but with the new columns isocratic elution suffices for their separation by CEC. The column efficiency ranged from 40,000 to 50,000 theoretical plates.


Synthesis of a further improved porous polymer for the separation of nitrogen, oxygen, argon, and carbon monoxide by gas chromatography

G E Pollock, G E Pollock
PMID: 11542072   DOI: 10.1093/chromsci/24.4.173

Abstract

A further improvement has been made in the synthesis of an N-type porous polymer for the separation of permanent gases. Changing the ratios of reactants and diluting the Hi-DVB with styrene led to a porous polymer gas chromatographic packing which is superior to commercial products and to the author's own previously reported custom-made polymer.


Biotransformation of diethenylbenzenes. III: Identification of metabolites of 1,3-diethenylbenzene in rat

I Linhart, J Mitera, M Vosmanská, J Smejkal, P Pech
PMID: 1496824   DOI: 10.3109/00498259209046645

Abstract

1. Biotransformation of 1,3-diethenylbenzene (1) in rat gave four major metabolites, namely, 3-ethenylphenylglyoxylic acid (2), 3-ethenylmandelic acid (3), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (4) and N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (5) were isolated from urine and identified by n.m.r. and mass spectrometry. 2. Four minor metabolites, 3-ethenylbenzoic acid (6), 3-ethenylphenylacetic acid (7), 3-ethenylbenzoylglycine (8) and 2-(3-ethenylphenyl)ethanol (9) were identified by g.l.c.-mass spectrometric analysis of urine extract derivatized in two different ways. 3. All identified metabolites are derived from 3-ethenylphenyloxirane (10), a reactive metabolic intermediate. No product of any metabolic transformation of second ethenyl group has been identified. However, several minor unidentified metabolites were detected by g.l.c.-mass spectrometry. 4. Total thioether excretion in 24 h urine after a single i.p. dose of 1 amounted to 28.3 +/- 3.5 dose (mean +/- SD). No significant differences in the thioether fraction were observed in the dose range 100-300 mg/kg. 5. Thioether metabolites consisted mainly of mercapturic acids 4 and 5. The ratio of metabolites 5 to 4 was 62:38. Each mercapturic acid consisted of two diastereomers. Their ratio, as determined by quantitative 13C-n.m.r. measurement was 95:5 and 79:21 for mercapturic acids 4 and 5, respectively.


Biotransformation of diethenylbenzenes. IV. A simple high-performance liquid chromatographic method for separation of urinary metabolites of 1,3-diethenylbenzene on analytical and semi-preparative scales

I Linhart, M Vosmanská, J Mitera, J Smejkal
PMID: 1400800   DOI:

Abstract

A simple ion-suppression separation on reversed-phase columns, which is applicable for both analytical and semi-preparative work, is described. Six urinary metabolites of 1,3-diethenylbenzene (I), namely 1-(3-ethenylphenyl)-1,2-dihydroxyethane beta-D-glucosiduronates (two isomers, II and III), N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (IV), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (V), 3-ethenylphenylmandelic acid (VI) and 3-ethenylphenylglyoxylic acid (VII), were isolated (Fig. 1). Four of them, IV-VII, have been identified in our previous work; the two glucosiduronates were identified for the first time by 1H NMR spectroscopy, fast atom bombardment mass spectrometry, and enzymic hydrolysis yielding 1-(3-ethenylphenyl)-1,2-dihydroxyethane as an aglycone. The method was reproducible the concentration range 0.05-5 mg/ml, the coefficient of variation being less than 7% (n = 5). Excretion of II-VI within 24 h in the urine of rats dosed with a single intraperitoneal injection of 100, 300 and 600 mg/kg I was determined quantitatively. The utility of the method is discussed in comparison with gas chromatographic-mass spectrometric techniques used previously.


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